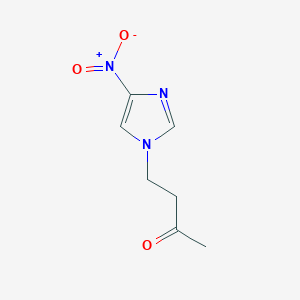

4-(4-Nitro-1H-imidazole-1-yl)-2-butanone

描述

Structure

3D Structure

属性

分子式 |

C7H9N3O3 |

|---|---|

分子量 |

183.16 g/mol |

IUPAC 名称 |

4-(4-nitroimidazol-1-yl)butan-2-one |

InChI |

InChI=1S/C7H9N3O3/c1-6(11)2-3-9-4-7(8-5-9)10(12)13/h4-5H,2-3H2,1H3 |

InChI 键 |

HKILHAZOVDDJIR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CCN1C=C(N=C1)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 4 4 Nitro 1h Imidazole 1 Yl 2 Butanone and Analogous Compounds

Regioselective Synthesis of 4-Nitro-1H-imidazole Precursors for N1-Alkylation

The synthesis of N1-substituted 4-nitroimidazoles, the core structure of the target compound, hinges on achieving regioselectivity during the alkylation step. The imidazole (B134444) ring contains two nitrogen atoms, but in the case of 4-nitroimidazole (B12731), alkylation is favored at the N1 position. derpharmachemica.com Research has demonstrated that the alkylation reaction of 4-nitroimidazole is sensitive to the position of the nitro group and the specific operating conditions used. derpharmachemica.com

Studies have systematically investigated the influence of various factors such as the base, solvent, and temperature to optimize the regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole. derpharmachemica.comderpharmachemica.com A total regioselectivity for alkylation at the N1 position of 4-nitro-1H-imidazole has been successfully achieved. derpharmachemica.comderpharmachemica.com The choice of reaction conditions is critical; for instance, heating the reaction to 60°C has been shown to significantly improve the yields of N1-alkylated products. researchgate.net Specifically, using potassium carbonate (K2CO3) as the base in acetonitrile as the solvent provides good yields, ranging from 66-85%. derpharmachemica.com

The general procedure involves dissolving 4-nitroimidazole in a solvent like DMSO, DMF, or acetonitrile, followed by the addition of a base such as potassium hydroxide or potassium carbonate. derpharmachemica.com After a brief stirring period, the alkylating agent is added. derpharmachemica.com The progress of the reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified. derpharmachemica.com The structures of the resulting N1-alkylated products are typically confirmed using 1H and 13C NMR spectroscopy. derpharmachemica.comderpharmachemica.com

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K2CO3 | Acetonitrile | 60 | Good (66-85) |

| K2CO3 | DMSO | Room Temperature | Low |

| KOH | Acetonitrile | Room Temperature | Low (<28) |

Strategies for Constructing the 2-Butanone (B6335102) Side Chain at the N1-Position

Once the regioselective N1-alkylation is established, the focus shifts to introducing the 2-butanone side chain onto the 4-nitroimidazole core.

Direct Alkylation Approaches

The most straightforward method for attaching the side chain is through direct alkylation. This approach involves reacting the 4-nitroimidazole precursor with an appropriate alkylating agent that already contains the butanone framework. A suitable reagent for this purpose would be a halo-substituted butanone, such as 4-halo-2-butanone.

The general N-alkylation procedure, as described previously, can be applied here. derpharmachemica.com 4-nitroimidazole is treated with a base like K2CO3 in a solvent such as acetonitrile, followed by the addition of the butanone-containing alkylating agent. derpharmachemica.comresearchgate.net This method has been successfully used to synthesize various N-substituted nitroimidazole derivatives. nih.gov For instance, the synthesis of 1-(4-Nitro-1H-imidazol-1-yl)propan-2-one, an analog of the target compound, has been reported, demonstrating the feasibility of this direct approach. researchgate.net

Convergent Synthesis Utilizing Butanone Precursors

A convergent synthesis strategy offers an alternative route. In this approach, the nitroimidazole core and the side chain are synthesized or modified separately before being joined together in a later step. This can be particularly useful for complex molecules where constructing the side chain on the imidazole ring might be inefficient or lead to unwanted side reactions.

Advanced Synthetic Techniques and Reaction Conditions in Nitroimidazole Chemistry

To further optimize the synthesis of nitroimidazole derivatives, advanced techniques are employed to enhance reaction rates, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reactions. nih.gov This technique offers benefits such as reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govrsc.org The application of microwave irradiation has been reported for the synthesis of various heterocyclic compounds, including benzimidazole derivatives. dergipark.org.trconnectjournals.comresearchgate.net In a typical microwave-assisted procedure, the reactants are mixed in a suitable solvent (or sometimes in a solvent-less "dry media" condition) and subjected to microwave irradiation for a short period, often just a few minutes, to achieve the desired transformation. nih.gov This rapid, efficient heating can be particularly advantageous for the N-alkylation of nitroimidazoles.

Organometallic Catalysis in Functionalization

Organometallic catalysis provides highly selective and efficient methods for forming new chemical bonds. In the functionalization of nitroimidazoles, transition-metal-catalyzed reactions have been developed for C-H arylation. acs.org For example, palladium (Pd) or nickel (Ni) catalysts have been used to direct the arylation of 4-nitroimidazole derivatives. acs.org While this specific example relates to forming a carbon-carbon bond at a different position on the ring, it highlights the potential of organometallic catalysis in modifying the nitroimidazole scaffold. acs.org Such catalytic systems could potentially be adapted for C-N bond formation in N-alkylation reactions, possibly offering milder reaction conditions or improved selectivity compared to traditional methods. The use of organometallic complexes in catalysis is a rich field with potential for designing novel synthetic routes. semanticscholar.org

Stereoselective Synthetic Pathways

The stereochemistry of bicyclic nitroimidazole derivatives has been noted as a significant factor in their biological efficacy. For instance, in the case of chiral nitroimidazodihydrooxazoles, the (R) enantiomer has demonstrated greater tuberculostatic activity than its (S) counterpart mdpi.com. This highlights the importance of developing synthetic routes that can selectively produce the desired stereoisomer.

One approach to achieving stereoselectivity involves the use of chiral starting materials. Enantiomerically pure epoxides, such as (R)-(+)- and (S)-(−)-epichlorohydrin, have been utilized in the synthesis of chiral derivatives of nitroimidazotetrahydrooxazine systems. These systems consist of a 5-membered imidazole ring fused to a 6-membered cyclic oxazine ring mdpi.com. The reaction of a nitroimidazole with a chiral epoxide in an alkaline environment can lead to intramolecular cyclization, resulting in the formation of a bicyclic nitroimidazole derivative with a defined stereochemistry mdpi.com. For example, the use of (S)-(+)-epichlorohydrin has been shown to yield the corresponding (S)-(−)-derivative, while (R)-(−)-epichlorohydrin produces the (R)-(+)-derivative mdpi.com.

While specific stereoselective pathways for 4-(4-nitro-1H-imidazol-1-yl)-2-butanone are not extensively detailed in the reviewed literature, the principles observed in the synthesis of analogous bicyclic systems provide a foundation for potential stereocontrolled syntheses of related structures. The strategic use of chiral precursors and reagents is a key theme in achieving enantiomeric purity in these complex molecules.

| Chiral Precursor | Resulting Stereoisomer | Reference |

| (S)-(+)-epichlorohydrin | (S)-(−)-derivative | mdpi.com |

| (R)-(−)-epichlorohydrin | (R)-(+)-derivative | mdpi.com |

Synthesis of Bicyclic and Fused Nitroimidazole Ring Systems as Related Chemical Entities

The synthesis of bicyclic and fused nitroimidazole ring systems is a significant area of research due to the potent biological activities exhibited by these compounds, including antibacterial and antitubercular effects mdpi.comnih.govmdpi.com. These systems are structurally related to 4-(4-nitro-1H-imidazol-1-yl)-2-butanone in that they are built upon a core nitroimidazole scaffold.

A common strategy for constructing these bicyclic systems involves the intramolecular cyclization of a suitably functionalized nitroimidazole precursor. For instance, linking an amide and an imidazole nitrogen can form a bicyclic nitroimidazopyrazinone system nih.gov. This approach has been used to prepare a library of nitroimidazopyrazinones with various functional groups to explore a range of physicochemical properties nih.gov.

Another important class of bicyclic nitroimidazoles are the nitroimidazooxazoles. These compounds have shown considerable activity against Mycobacterium tuberculosis mdpi.com. The synthesis of these systems can also be achieved through intramolecular cyclization reactions. For example, systems containing the imidazo[2,1-b] mdpi.comnih.govoxazine ring have been found to be active against tuberculosis mdpi.com.

Furthermore, the synthesis of 3-hydroxy-8-nitroimidazo[5,1-b]-1,4,5,6-tetrahydropyrimidine systems has been reported as close structural analogs of the antitubercular bicyclic nitroimidazooxazine PA-824 (Pretomanid) ebi.ac.uk. The general synthetic approach often involves the reaction of a nitroimidazole with a dielectrophilic reagent, leading to the formation of the fused ring system.

The development of new subclasses of bicyclic nitroimidazoles with varied ring systems is an active area of research aimed at discovering compounds with improved activity and selectivity profiles nih.gov.

| Bicyclic/Fused System | Synthetic Precursors/Strategy | Biological Relevance |

| Nitroimidazodihydrooxazoles | Chiral epichlorohydrin, intramolecular cyclization | Tuberculostatic activity mdpi.com |

| Nitroimidazopyrazinones | Amide-substituted monocyclic nitroimidazoles, intramolecular cyclization | Antitubercular and antiparasitic activity nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govoxazines | Intramolecular cyclization | Activity against tuberculosis mdpi.com |

| 3-hydroxy-8-nitroimidazo[5,1-b]-1,4,5,6-tetrahydropyrimidines | Nitroimidazole and dielectrophilic reagents | Potential tuberculostatic agents ebi.ac.uk |

Structure Activity Relationship Sar Studies of 4 4 Nitro 1h Imidazole 1 Yl 2 Butanone and Its Derivatives

Positional Impact of the Nitro Group on Biological Activity

The location of the nitro group on the imidazole (B134444) ring is a critical determinant of the biological activity of nitroimidazole derivatives. The two primary regioisomers are 4-nitro and 5-nitroimidazoles, and their differing electronic and steric properties can lead to distinct pharmacological outcomes.

Research has shown that the positioning of the nitro group influences the compound's mechanism of action and its potential for genotoxicity. researchgate.net For instance, some studies have indicated that 5-nitroimidazoles can be significantly more active—ranging from two to two thousand times more so—than their 4-nitroimidazole (B12731) counterparts, depending on the substituent at the C-2 position. nih.gov Conversely, other research suggests that nitroimidazoles with the NO2 group at the C-4 position and a methyl group at C-2 may exhibit lower genotoxicity compared to those with the nitro group at C-5. researchgate.net

The antitubercular agent PA-824, a 4-nitroimidazole, is active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles like metronidazole (B1676534) are primarily effective against anaerobic bacteria. nih.gov This highlights a fundamental difference in the biological activities conferred by the nitro group's position. Shifting the nitro group from the 4-position to the 5-position can also dramatically alter the chemical reactivity of these compounds, often resulting in lower yields in synthetic reactions. nih.gov

The following table summarizes the general trends observed for the positional impact of the nitro group:

| Nitro Group Position | General Biological Activity Trends | Reference |

| 4-Nitro | Can exhibit broad-spectrum activity (e.g., aerobic and anaerobic). nih.gov | nih.gov |

| May be associated with lower genotoxicity in some derivatives. researchgate.net | researchgate.net | |

| 5-Nitro | Often demonstrates higher potency in certain contexts. nih.gov | nih.gov |

| Primarily active against anaerobic organisms. nih.gov | nih.gov |

Conformational and Substituent Effects of the 2-Butanone (B6335102) Moiety on Biological Potency

The 2-butanone moiety attached to the N-1 position of the imidazole ring plays a significant role in the molecule's pharmacokinetic and pharmacodynamic properties. Its size, shape, and polarity influence how the compound interacts with its biological targets. The flexibility of the butanone side chain allows it to adopt various conformations, which can be crucial for fitting into the active site of an enzyme or receptor.

Substitutions on the 2-butanone chain can modulate this lipophilicity and introduce steric or electronic effects that alter biological potency. For example, the introduction of hydroxyl or other polar groups could increase water solubility, while bulkier substituents might enhance binding to a hydrophobic pocket in a target protein. The nature of the substituent on the carbon bridge between two ring systems has been shown in other imidazoles to be important for maintaining potent activity. nih.gov

Modulations of the Imidazole Heterocyclic Core and Their Pharmacological Consequences

The imidazole ring is a key component of many biologically active molecules, including the amino acid histidine, and its presence in a drug molecule can significantly influence its pharmacological properties. chemijournal.comclinmedkaz.org The imidazole nucleus is considered a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. nih.gov

Modifications to the imidazole core of 4-(4-nitro-1H-imidazol-1-yl)-2-butanone can have profound pharmacological consequences. For instance, the introduction of different substituents on the carbon atoms of the imidazole ring can alter the electronic properties of the ring system, which in turn can affect the reduction potential of the nitro group—a key step in the activation of many nitroimidazole-based drugs.

The possible improvements in the activity of imidazole derivatives can often be achieved by slight modifications in the substituents on the basic imidazole nucleus. chemijournal.comijrar.org

Strategic Side Chain Diversification and its Influence on Activity Profiles

The side chain at the N-1 position of the imidazole ring is a prime location for strategic diversification to optimize the activity profile of nitroimidazole derivatives. The 2-butanone side chain in the parent compound provides a scaffold that can be systematically modified to explore the chemical space around the biological target.

The length and composition of the alkyl chain on the imidazole ring are known to be relevant for antimicrobial activity. mdpi.com For example, in the development of other nitroimidazole drugs, replacement of a 1-(2-hydroxyethyl) side chain, which is prone to metabolic oxidation, with other groups has led to clinically useful agents. niscpr.res.in

In the context of 4-nitroimidazoles like PA-824, the side chain is a key determinant of aerobic activity. nih.gov Removal of a lipophilic ether side chain in a PA-824 analog resulted in a complete loss of both aerobic and anaerobic activity, underscoring the critical role of this part of the molecule. nih.gov This suggests that the side chain is not merely a passive linker but an active contributor to the drug's interaction with its target.

The following table illustrates the potential impact of side chain modifications:

| Side Chain Modification | Potential Influence on Activity |

| Increase in chain length | May enhance lipophilicity, potentially improving membrane permeability. |

| Introduction of polar groups (e.g., -OH, -NH2) | Could increase water solubility and introduce new hydrogen bonding interactions. |

| Addition of bulky or aromatic groups | May lead to enhanced binding affinity through van der Waals or pi-stacking interactions. |

| Introduction of rigid structures (e.g., rings) | Can lock the side chain into a specific conformation, which may be more or less favorable for binding. |

Elucidation of Key Pharmacophores and Ligand Efficiency Considerations

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a particular biological effect. For 4-(4-nitro-1H-imidazol-1-yl)-2-butanone and its derivatives, the key pharmacophoric elements likely include:

The 4-nitroimidazole ring: This is crucial for the mechanism of action, often involving bioreduction of the nitro group. nih.gov

The nitrogen atoms of the imidazole ring: These can act as hydrogen bond acceptors.

The 2-butanone side chain: This provides a specific steric and lipophilic profile that contributes to target binding.

The development of a pharmacophore model for a series of related compounds can guide the design of new, more potent analogs. This process involves identifying the common structural features of active molecules and their spatial relationships. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy per atom of a ligand to its target. It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be built upon to create more potent drugs without excessively increasing molecular weight. While specific LE values for 4-(4-nitro-1H-imidazol-1-yl)-2-butanone are not available, the concept is highly relevant to its SAR. By systematically modifying the structure and measuring the corresponding changes in activity, researchers can identify which parts of the molecule are contributing most efficiently to binding.

Mechanistic Investigations of Biological Action

Bioactivation Pathways and Nitro Group Reduction in Target Organisms

The bioactivity of many nitroaromatic compounds is intrinsically linked to the reduction of the nitro group, a process that transforms the relatively inert parent molecule into reactive intermediates. This bioactivation is a critical step for both the therapeutic and toxic effects of this class of compounds.

The general consensus is that the antibacterial and cytotoxic actions of nitroimidazoles are derived from the reduction of their nitro group. nih.gov This process is often catalyzed by nitroreductases, which are flavoenzymes capable of reducing nitroaromatic compounds to their corresponding arylamines via nitroso and hydroxylamine (B1172632) intermediates. nih.gov These enzymes are found in both aerobic and anaerobic organisms. In the context of hypoxic tumor cells or anaerobic microorganisms, the low redox potential allows for the efficient reduction of the nitroimidazole. This reduction generates reactive species that are capable of damaging cellular macromolecules. nih.gov

For instance, studies on the nitrothiazolyl-salicylamide prodrug Nitazoxanide in Helicobacter pylori have identified several enzymes capable of reducing the nitro group, including NADPH nitroreductases (RdxA and FrxA) and pyruvate (B1213749) oxidoreductase (POR). nih.gov It is plausible that 4-(4-Nitro-1H-imidazole-1-yl)-2-butanone is also a substrate for similar reductase enzymes in target organisms. The reduction process is believed to be a two-electron transfer, as observed with E. coli nitroreductase A (NfsA). mdpi.com

In addition to nitro group reduction, other metabolic pathways could contribute to the bioactivation of the butanone portion of the molecule. For example, the tobacco-specific nitrosamine (B1359907) 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which shares the butanone structure, undergoes metabolic activation through α-hydroxylation mediated by cytochrome P450 (P450) enzymes. nih.gov This process generates electrophilic intermediates that can subsequently interact with cellular components. nih.gov

Table 1: Enzymes Potentially Involved in the Bioactivation of Nitroaromatic Compounds

| Enzyme Family | Specific Examples | Role in Bioactivation | Target Organisms/Conditions |

|---|---|---|---|

| Nitroreductases | NfsA, NfsB (E. coli), RdxA, FrxA (H. pylori) | Reduction of the nitro group to reactive intermediates. | Bacteria, Protozoa, Hypoxic tumor cells |

| Oxidoreductases | Pyruvate Oxidoreductase (POR) | Reduction of nitro compounds. | H. pylori |

| Cytochrome P450 | CYP1A, CYP2A, CYP2B, CYP2D, CYP3A | α-hydroxylation of the butanone moiety. | Mammalian cells |

Identification and Characterization of Molecular Targets

Following bioactivation, the reactive metabolites of this compound are expected to interact with various intracellular molecules, leading to the observed biological effects. These targets include enzymes, nucleic acids, and other proteins.

Heme Oxygenase-1 (HO-1) Inhibition:

A significant body of research has identified imidazole-based compounds as inhibitors of heme oxygenase (HO), an enzyme that catalyzes the degradation of heme. mdpi.com The HO family has two major isoforms, the inducible HO-1 and the constitutive HO-2. mdpi.com Imidazole (B134444) derivatives can act as potent inhibitors of these enzymes. Structurally similar compounds, such as 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes, which include imidazole-ketones, have been evaluated as novel HO inhibitors. nih.gov These inhibitors typically feature an azole moiety that coordinates with the iron atom of the heme group within the HO-1 binding pocket. mdpi.com Studies on a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones also demonstrated potent inhibition of both HO-1 and HO-2. nih.gov Given that this compound contains both an imidazole ring and a ketone functional group within a butanone linker, it is a strong candidate for an HO-1 inhibitor.

SMN Protein Stabilization:

Spinal muscular atrophy (SMA) is a neurodegenerative disease caused by a deficiency of the Survival of Motor Neuron (SMN) protein. One therapeutic strategy for SMA is to identify compounds that can stabilize the SMN protein. While there is no direct evidence linking this compound to SMN protein stabilization, the search for small molecules that can modulate protein stability is an active area of research. The SMN protein is known to interact with other proteins, such as the mRNA-binding protein IMP1, to facilitate its transport into motor neuron axons. nih.gov Further investigation would be required to determine if this specific nitroimidazole compound has any effect on the SMN protein complex.

The reactive intermediates generated from the reduction of the nitro group are highly reactive electrophiles capable of covalently binding to nucleophilic sites on proteins and nucleic acids.

Interaction with Nucleic Acids:

Studies using an electrolytic reduction system to mimic the hypoxic environment have shown that reduced nitroimidazole drugs can induce damage to DNA. nih.gov The extent of this damage correlates with the electron affinity of the specific nitroimidazole compound. nih.gov Furthermore, the related butanone-containing compound, NNK, is known to form DNA adducts following its metabolic activation. nih.gov These adducts, such as O6-methylguanine, are highly correlated with the carcinogenic effects of NNK. nih.gov The formation of DNA adducts disrupts the normal function of DNA, leading to mutations and potential cell death.

Interaction with Proteins:

Cellular Responses and Pathway Perturbations Induced by Nitroimidazole Compounds

The interaction of activated nitroimidazole compounds with their molecular targets triggers a cascade of cellular responses and perturbs various signaling pathways.

Drawing parallels from the well-studied compound NNK, exposure of normal human bronchial epithelial cells to this carcinogen leads to the stimulation of cell proliferation. nih.gov This proliferative effect is mediated through the activation of the transcription factor nuclear factor κB (NF-κB) and the subsequent up-regulation of cyclin D1, a key regulator of the cell cycle. nih.gov The activation of NF-κB can be triggered by signaling pathways involving extracellular signal-regulated protein kinase (ERK1/2). nih.gov

The damage to DNA caused by reactive metabolites can also induce DNA damage response pathways, which may lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, trigger apoptosis (programmed cell death). The cytotoxic effects of bioreductively activated cytotoxins, such as analogues of 2-nitro-1H-imidazole-1-ethanol, are well-documented in hypoxic tumor cells. nih.gov These cellular responses are a direct consequence of the molecular damage inflicted by the reactive intermediates of the nitroimidazole compound.

Table 2: Summary of Potential Mechanistic Actions

| Mechanistic Step | Proposed Action for this compound | Evidence from Related Compounds |

|---|---|---|

| Bioactivation | Reduction of the nitro group by nitroreductases. | General mechanism for nitroaromatic compounds. nih.govnih.gov |

| Enzyme Inhibition | Inhibition of Heme Oxygenase-1 (HO-1). | Imidazole-ketones are known HO-1 inhibitors. nih.govnih.gov |

| Nucleic Acid Interaction | Formation of DNA adducts leading to DNA damage. | Reduced nitroimidazoles damage DNA; NNK forms DNA adducts. nih.govnih.gov |

| Protein Interaction | Formation of protein adducts, altering protein function. | General mechanism for reactive metabolites. nih.gov |

| Cellular Response | Induction of cell proliferation via NF-κB and cyclin D1 pathways; induction of apoptosis due to DNA damage. | NNK induces proliferation; other nitroimidazoles are cytotoxic. nih.govnih.gov |

Preclinical Pharmacological and Biological Evaluation

In Vitro Assessments of Antimicrobial Efficacy

The nitroimidazole scaffold is a cornerstone in the development of antimicrobial agents, with its activity stemming from the reductive activation of the nitro group under the anaerobic or microaerophilic conditions present in many pathogenic microorganisms. This activation leads to the formation of cytotoxic radical anions and other reactive species that damage microbial DNA and other critical biomolecules. nih.gov

Derivatives of nitroimidazole have historically been employed against anaerobic Gram-positive and Gram-negative bacteria. nih.gov Research into novel 4-nitroimidazole (B12731) derivatives continues to reveal promising antibacterial candidates. For instance, certain newly synthesized 4-nitroimidazole derivatives linked to 1,3,4-thiadiazole (B1197879) have demonstrated potent activity against both Staphylococcus aureus and a methicillin-resistant strain (MRSA). nih.gov While many nitroimidazoles are noted for their efficacy against anaerobes, some compounds show broader activity. However, other studies indicate that some novel derivatives may exhibit greater potency against Gram-positive bacteria compared to Gram-negative strains. nih.govnih.gov The variability in spectrum and potency highlights the influence of different substitutions on the core nitroimidazole ring.

Table 1: In Vitro Antibacterial Activity of Representative Nitroimidazole Derivatives This table presents data for related compounds to illustrate the potential of the chemical class.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4-Nitroimidazole-thiadiazole derivative | Staphylococcus aureus (Wichita) | Not specified, but described as potent | nih.gov |

| 4-Nitroimidazole-thiadiazole derivative | MRSA | Not specified, but described as potent | nih.gov |

| 4,4′-Dihydroxy-azobenzene | Staphylococcus aureus | 64 | nih.gov |

The imidazole (B134444) moiety is a well-known pharmacophore in antifungal drug design, famously represented by the azole class of antifungals which inhibit ergosterol (B1671047) synthesis. nih.gov While the primary application of nitroimidazoles has been antibacterial and antiparasitic, research has explored their potential as antifungal agents. Studies on imidazole-containing oxime esters have reported promising anti-Candida activity, with some compounds showing greater potency than the standard drug fluconazole. nih.gov For example, compound 5j , an (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as a highly active agent against Candida albicans with a Minimum Inhibitory Concentration (MIC) value of 0.0054 µmol/mL. nih.gov A synthetic zingerone (B1684294) derivative, 4-(4-hydroxy-3-nitrophenyl)-2-butanone, which shares structural similarities with the subject compound, has also been investigated for its antifungal and antimycotoxigenic activities against pathogens like Aspergillus flavus and Fusarium graminearum. researchgate.net

Table 2: In Vitro Antifungal Activity of Representative Imidazole Derivatives This table presents data for related compounds to illustrate the potential of the chemical class.

| Compound | Fungal Pathogen | MIC | Reference |

|---|---|---|---|

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime (5j) | Candida albicans | 0.0054 µmol/mL | nih.gov |

| Miconazole | Candida albicans | 0.0188 µmol/mL | nih.gov |

Nitroimidazoles are first-line drugs for treating infections caused by protozoan parasites such as Giardia lamblia and Entamoeba histolytica. nih.govnih.gov Metronidazole (B1676534), a 5-nitroimidazole, is the most widely used drug for giardiasis and amebiasis. However, concerns over treatment failures and resistance have spurred the development of next-generation derivatives, including those based on the 4-nitroimidazole scaffold. nih.govmdpi.com

Research has shown that novel nitroimidazole carboxamides can exhibit potent activity against G. lamblia, including strains resistant to metronidazole, with EC50 values as low as 0.1-2.5 μM. nih.gov Similarly, improved activity against E. histolytica has been observed, with some compounds showing EC50 values between 1.7-5.1 μM, comparable or superior to metronidazole's EC50 of 5.0 μM. nih.gov One study on 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole demonstrated a fatal dosage of 1.47 µM/mL against E. histolytica and G. intestinalis (lamblia). iimmun.ru

Table 3: In Vitro Antiparasitic Activity of Representative 4-Nitroimidazole Derivatives This table presents data for related compounds to illustrate the potential of the chemical class.

| Compound Class/Derivative | Protozoan Species | IC50 / EC50 (µM) | Reference |

|---|---|---|---|

| Novel Nitroimidazole Carboxamides | Giardia lamblia (Metronidazole-resistant) | 0.1 - 2.5 | nih.gov |

| Novel Nitroimidazole Carboxamides | Entamoeba histolytica | 1.7 - 5.1 | nih.gov |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | E. histolytica / G. intestinalis | 1.47 (Fatal Dosage) | iimmun.ru |

| Metronidazole (Reference) | Entamoeba histolytica | 5.0 | nih.gov |

Nitro-containing compounds, particularly nitroimidazoles, have emerged as crucial agents in the fight against tuberculosis (TB), including multi-drug resistant (MDR-TB) strains. nih.gov The drugs Delamanid and Pretomanid are prominent examples of this class. nih.gov The mechanism of action involves the reduction of the nitro group by a deazaflavin-dependent nitroreductase (Ddn), which is dependent on the cofactor F420, leading to the production of reactive nitrogen species that exert bactericidal effects. nih.govnih.gov

The nitroimidazopyran PA-824 (Pretomanid) demonstrates potent in vitro activity with MIC values ranging from 0.015 to 0.25 µg/mL against both drug-susceptible and MDR strains of M. tuberculosis. nih.govpsu.edu Studies on other novel 4-nitroimidazole derivatives have also confirmed activity against M. tuberculosis strain mc26230, underscoring the scaffold's potential for developing new antitubercular drugs. nih.gov

Table 4: In Vitro Antitubercular Activity of Representative Nitroimidazole Derivatives This table presents data for related compounds to illustrate the potential of the chemical class.

| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| PA-824 (Pretomanid) | Susceptible and MDR strains | 0.015 - 0.25 | nih.gov |

| 4-Nitroimidazole-tetrazole derivative (Compound 17) | mc26230 | Potent Activity (MIC not specified) | nih.gov |

In Vitro Anticancer Activity in Cell Line Models

The imidazole ring is a privileged structure in medicinal chemistry and has been incorporated into numerous anticancer agents. Research into 4-nitroimidazole derivatives has revealed significant antiproliferative activity against a variety of human cancer cell lines.

In one study, a series of 4-nitroimidazole derivatives combined with a piperazine (B1678402) moiety were evaluated against five human cancer cell lines. researchgate.net A standout compound from this series demonstrated high potency against the MCF-7 breast cancer cell line with an IC50 value of 1.0 µM and the PC3 prostate cancer cell line with an IC50 of 9.0 µM. researchgate.net Another study synthesized a series of 4-nitroimidazole derivatives bearing aryl piperazines and other heterocyclic moieties. nih.gov The tetrazole-containing derivative from this series was identified as the most potent, inhibiting the proliferation of multiple cancer cell lines with IC50 values in the low micromolar range. nih.gov These findings suggest that the 4-nitroimidazole scaffold is a promising foundation for the development of novel anticancer agents. pensoft.net

Table 5: In Vitro Anticancer Activity of Representative 4-Nitroimidazole Derivatives This table presents data for related compounds to illustrate the potential of the chemical class.

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Nitroimidazole-piperazine derivative (Compound 5) | MCF-7 (Breast) | 1.0 | researchgate.net |

| 4-Nitroimidazole-piperazine derivative (Compound 5) | PC3 (Prostate) | 9.0 | researchgate.net |

| 4-Nitroimidazole-piperazine derivative (Compound 11) | Various | 8.60 - 64.0 | nih.gov |

Evaluation of Preclinical ADMET Properties

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. audreyli.com For 4-nitroimidazole derivatives, in silico computational tools are frequently used to predict these pharmacokinetic and toxicity profiles, helping to prioritize candidates for further development. nih.govresearchgate.net

Predicted ADMET parameters for new chemical entities generally include assessments of aqueous solubility, blood-brain barrier (BBB) penetration, gastrointestinal (GI) absorption, and potential inhibition of cytochrome P450 (CYP) enzymes. pensoft.net For a compound like 4-(4-Nitro-1H-imidazole-1-yl)-2-butanone, key properties to evaluate would be its molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors to assess compliance with rules like Lipinski's Rule of Five. nih.gov For instance, in silico studies on novel triazole compounds showed they had acceptable pharmacokinetic properties, including moderate water solubility, low skin permeability, and no BBB permeation. pensoft.net Such predictive models help to identify potential liabilities, such as mutagenicity or inhibition of key metabolic enzymes, early in the development process. nih.gov

Table 6: Common In Silico ADMET Parameters and Desirable Ranges This table outlines general parameters used in preclinical ADMET screening.

| Parameter | Description | Desirable Range for Oral Drugs | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Mass of the molecule | < 500 Da | nih.gov |

| LogP | Octanol-water partition coefficient (lipophilicity) | -0.7 to +5.0 | researchgate.net |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds | ≤ 5 | nih.gov |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms | ≤ 10 | nih.gov |

| Polar Surface Area (PSA) | Surface sum of all polar atoms | < 140 Ų | nih.gov |

| Rotatable Bonds (Nrot) | Number of bonds with free rotation | < 10 | nih.gov |

| Aqueous Solubility (LogS) | Logarithm of the molar solubility in water | > -6 | researchgate.net |

| GI Absorption | Prediction of absorption from the gut | High | pensoft.net |

Metabolic Stability in Liver Microsome Systems

The metabolic stability of a compound is a critical parameter assessed early in drug discovery to predict its persistence in the body. This property is typically evaluated in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. evotec.comnih.govmttlab.eu

The assay involves incubating 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. mttlab.eumercell.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). mercell.comspringernature.com The rate of disappearance of the compound allows for the calculation of key pharmacokinetic parameters. springernature.comnih.gov

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | Data not available in public literature | Data not available in public literature |

| Rat | Data not available in public literature | Data not available in public literature |

| Mouse | Data not available in public literature | Data not available in public literature |

Apparent Permeability Across Cell Monolayers (e.g., Caco-2)

To predict the oral absorption of a drug candidate, its ability to cross the intestinal epithelium is assessed using in vitro cell-based models. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most widely used model for this purpose. europa.euevotec.comnih.gov When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters. nih.govcreative-bioarray.com

In this assay, 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone would be added to one side of the Caco-2 monolayer (the apical side, representing the intestinal lumen) and its appearance on the other side (the basolateral side, representing the bloodstream) would be measured over time. evotec.comnih.gov The experiment is also performed in the reverse direction (basolateral to apical) to investigate the potential for active efflux, a mechanism by which cells pump drugs back into the intestinal lumen, thereby limiting absorption. evotec.com

The primary output of this assay is the apparent permeability coefficient (Papp), which quantifies the rate at which the compound crosses the cell monolayer. nih.gov A high Papp value generally correlates with good intestinal absorption in vivo. escholarship.org The efflux ratio, calculated by dividing the Papp (B-A) by the Papp (A-B), indicates if the compound is a substrate for efflux pumps; a ratio greater than 2 is typically considered indicative of active efflux. evotec.com

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A-B) | Data not available in public literature | Data not available in public literature |

| Basolateral to Apical (B-A) | Data not available in public literature |

Other Preclinical Biological Activities

Anticonvulsant Activity: The potential anticonvulsant activity of 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone would be evaluated using well-established rodent models of seizures. nih.govijpsr.com The two most common initial screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govmdpi.com The MES model is used to identify compounds that can prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures. nih.govnih.gov The scPTZ model induces seizures that resemble absence seizures and is used to identify compounds that can raise the seizure threshold. nih.govnih.gov The activity of the compound in these models provides an initial profile of its potential therapeutic use in epilepsy. mdpi.com

| Test Model | Species | Endpoint | Result |

|---|---|---|---|

| Maximal Electroshock (MES) | Mouse | Protection against tonic hindlimb extension | Data not available in public literature |

| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Protection against clonic seizures | Data not available in public literature |

Anti-inflammatory Activity: The anti-inflammatory potential of 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone can be assessed through various in vitro assays that measure its effect on key inflammatory pathways. researchgate.net Common methods include the inhibition of protein denaturation, which is a hallmark of inflammation, and the stabilization of red blood cell membranes, which serves as a model for lysosomal membrane stabilization. ijcrt.orgbbrc.innih.gov Another important assay is the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in the biosynthesis of inflammatory mediators such as leukotrienes and prostaglandins. nih.govresearchgate.net The percentage of inhibition achieved by the compound in these assays indicates its potential to mitigate inflammatory responses.

| Assay | Endpoint | Result (% Inhibition) |

|---|---|---|

| Protein Denaturation Inhibition | Inhibition of heat-induced albumin denaturation | Data not available in public literature |

| Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme activity | Data not available in public literature |

| Membrane Stabilization | Inhibition of heat-induced hemolysis | Data not available in public literature |

SMN Protein Modulation: Spinal Muscular Atrophy (SMA) is a genetic disorder caused by a deficiency of the Survival of Motor Neuron (SMN) protein. nih.govnih.gov A key therapeutic strategy involves increasing the levels of functional SMN protein. nih.gov To evaluate if 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone can modulate SMN protein levels, in vitro assays using patient-derived cells (e.g., fibroblasts) or cell lines with reporter gene constructs are employed. nih.gov These assays can quantify changes in SMN protein expression through methods like ELISA, Western blot, or high-throughput electrochemiluminescence (ECL) immunoassays. nih.govpharmoptima.com A compound that demonstrates the ability to significantly increase the production or stability of the SMN protein would be considered a potential candidate for SMA therapy. nih.govmdpi.com

| Cell-Based Assay | Endpoint | Result |

|---|---|---|

| Patient-derived Fibroblasts | Fold increase in SMN protein level | Data not available in public literature |

| SMN2 Reporter Gene Assay | Increase in reporter signal (e.g., luciferase) | Data not available in public literature |

Computational Approaches and Cheminformatics in Research on 4 4 Nitro 1h Imidazole 1 Yl 2 Butanone

Molecular Docking and Simulation Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, estimating the strength and nature of the interaction. impactfactor.org For derivatives of 4-(4-Nitro-1H-imidazole-1-yl)-2-butanone, these studies are essential for elucidating their mechanism of action at a molecular level.

Research on related nitroimidazole compounds frequently targets enzymes crucial for the survival of pathogens. For instance, in studies of Helicobacter pylori, urease is a common target. Molecular docking simulations of nitroimidazole-based inhibitors against H. pylori urease have revealed key binding interactions within the enzyme's active site. researchgate.net These interactions often involve hydrogen bonds between the nitro group of the imidazole (B134444) ring and amino acid residues like lysine and glutamic acid, as well as hydrophobic interactions with residues such as valine and proline. nih.gov The butanone side chain of this compound can further influence binding by occupying specific pockets within the receptor, potentially forming additional van der Waals contacts or hydrogen bonds.

Molecular dynamics (MD) simulations complement docking studies by providing a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding mode. mdpi.com These simulations can track the conformational changes of both the ligand and the protein, ensuring that the initial docked pose is stable and energetically favorable throughout the simulation period.

| Target Enzyme | Key Interacting Residues (Predicted) | Types of Interaction | Predicted Binding Affinity (Illustrative) |

|---|---|---|---|

| Helicobacter pylori Urease | Lys, Glu, Val, Pro, Ser | Hydrogen Bonding, Hydrophobic Interactions | -7.5 kcal/mol |

| Mycobacterium tuberculosis CYP51 | Heme iron, Tyr, His, Phe | Coordination, Pi-Pi Stacking | -8.2 kcal/mol |

| Plasmodium falciparum DHFR-TS | Asp, Ser, Ile, Leu | Hydrogen Bonding, Hydrophobic Interactions | -6.9 kcal/mol |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a potential drug candidate is highly dependent on its pharmacokinetic profile, encompassed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction models use the chemical structure of a compound like this compound to estimate these properties, allowing for early identification of potential liabilities. researchgate.netnih.gov

Computational tools predict various physicochemical descriptors that influence ADME, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness." nih.gov For nitroimidazole derivatives, models predict generally good oral absorption, a critical factor for convenient administration. nih.gov

Metabolism prediction is particularly important for nitro-containing compounds. In silico models can identify potential sites of metabolic transformation, such as reduction of the nitro group, which is often a key step in their activation mechanism, particularly under hypoxic conditions. nih.gov The models also predict potential interactions with cytochrome P450 (CYP) enzymes, helping to foresee possible drug-drug interactions. japtronline.com

| ADME Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | ~197.16 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (Lipophilicity) | 0.5 - 1.5 | Balanced solubility, favors absorption |

| Polar Surface Area (PSA) | ~75-85 Ų | Good potential for cell permeability |

| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 5 | Compliant with Lipinski's Rule (<10) |

| Human Intestinal Absorption | High | Good candidate for oral administration |

| Blood-Brain Barrier Permeability | Low to Moderate | Reduced potential for CNS side effects |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govdntb.gov.ua For this compound, these calculations can elucidate its electronic structure, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. For nitroimidazoles, the low-lying LUMO is often localized on the nitroimidazole ring, making it susceptible to reduction. This electronic feature is directly linked to the bio-reductive activation mechanism required for the antimicrobial and radiosensitizing effects of many nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. The nitro group typically appears as a highly electron-negative region, making it a prime site for hydrogen bonding and interaction with positively charged residues in a receptor active site.

| Quantum Chemical Parameter | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -7.0 eV | Relates to electron-donating ability |

| LUMO Energy | -2.5 eV | Relates to electron-accepting ability (key for nitro-reduction) |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | ~4.0 - 5.0 Debye | Indicates overall molecular polarity |

| MEP Negative Region | Oxygen atoms of the nitro group | Site for electrophilic attack and hydrogen bonding |

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key molecular features (descriptors) that govern their potency. nih.gov

For a class of compounds like nitroimidazoles, a QSAR study would involve synthesizing and testing a library of analogues of this compound with variations in the side chain or substitutions on the imidazole ring. nih.gov Molecular descriptors for each compound—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—are then calculated. Statistical methods are used to build a model linking these descriptors to the observed biological activity (e.g., IC50 values).

These models provide valuable insights for design optimization. For example, a QSAR model might reveal that increasing the hydrophobicity of the side chain enhances activity up to a certain point, or that placing an electron-withdrawing group at a specific position on the ring improves potency. nih.gov This information allows researchers to rationally design new derivatives of this compound with a higher probability of being more effective agents.

Design and Synthetic Exploration of Novel Analogues and Derivatives of 4 4 Nitro 1h Imidazole 1 Yl 2 Butanone

Rational Design Principles for New Chemical Entities

The rational design of new chemical entities based on the 4-(4-nitro-1H-imidazole-1-yl)-2-butanone scaffold is guided by established structure-activity relationships (SAR) within the broader class of nitroimidazole compounds. nih.govnih.govresearchgate.net The primary goal is to optimize biological activity, selectivity, and pharmacokinetic properties by systematically modifying the core structure. Key design principles focus on three main structural components: the nitroimidazole core, the linker or side chain, and terminal functional groups. researchgate.netnih.gov

A foundational principle in the design of these analogues is the essentiality of the nitro group for many of their biological activities. nih.govresearchgate.net The position of the nitro group on the imidazole (B134444) ring (e.g., 4-nitro vs. 5-nitro) is a critical determinant of the activity spectrum. nih.govresearchgate.net For 4-nitroimidazoles, specific structural features have been identified as key drivers of aerobic activity, including the incorporation of a second, fused ring to create a bicyclic system (e.g., an oxazine ring), the presence of an oxygen atom at the 2-position of the imidazole, and a lipophilic tail. nih.govresearchgate.net

Bioisosteric replacement is a widely used strategy in the rational design of these analogues. cambridgemedchemconsulting.comnih.gov This involves substituting an atom or group with another that has similar physical or chemical properties to enhance a desired property. For instance, research has shown that replacing the crucial oxygen atom at the 2-position of the imidazole ring with either nitrogen or sulfur can result in analogues with equivalent potency. nih.govelsevierpure.com This opens avenues for creating novel chemical entities with potentially different metabolic profiles.

Computational methods, including structure-based and fragment-based drug design (FBDD), play a significant role in modern rational design. mdpi.comnih.gov These approaches use the three-dimensional structure of biological targets to design molecules that can bind with high affinity and selectivity, guiding the synthesis of more potent and targeted compounds. mdpi.comnih.gov The imidazole ring itself is considered a valuable pharmacophore due to its ability to participate in various molecular interactions, such as hydrogen bonding and van der Waals forces, with biological targets. nih.gov

Table 1: Key Rational Design Principles and Structural Modifications

| Structural Feature | Design Principle/Modification | Impact on Activity | Reference |

|---|---|---|---|

| Nitroimidazole Core | Maintain 4-nitro position | Essential for certain biological activities | nih.govresearchgate.net |

| Substitution at the 2-position | Replacement of oxygen with sulfur or nitrogen can yield equipotent compounds | nih.govelsevierpure.com | |

| Ring fusion (e.g., to form imidazo-oxazine) | Can be a key determinant of aerobic activity | nih.govresearchgate.net | |

| Side Chain/Linker | Extension of the linker region | Can lead to significant improvements in potency | nih.govelsevierpure.com |

| Heteroatom replacement (e.g., O for N) | Can improve potency and solubility | nih.govelsevierpure.com | |

| General Strategy | Bioisosteric Replacement | Modifies activity, alters pharmacokinetics, or attenuates toxicity | cambridgemedchemconsulting.comnih.gov |

Synthesis and Evaluation of Imidazole Ring Modified Analogues

Modification of the imidazole ring is a central strategy in the development of novel analogues. These modifications aim to explore how changes to the core heterocyclic structure influence biological efficacy. Synthetic efforts have focused on substitutions at various positions of the imidazole ring and the construction of fused bicyclic systems. nih.govnih.govresearchgate.net

A significant area of exploration has been the synthesis of bicyclic nitroimidazoles, such as the (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazines. nih.govelsevierpure.com These compounds are synthesized through multi-step sequences. A typical route may involve the alkylation of a substituted 2-chloro-4-nitroimidazole with a protected chiral alcohol, followed by deprotection and subsequent intramolecular cyclization to form the fused oxazine ring. nih.gov The evaluation of these bicyclic analogues has demonstrated that the rigid, fused-ring structure is a key determinant of potent activity in certain contexts. nih.govresearchgate.net

Another key modification involves the substitution at the 2-position of the imidazole ring. While many potent compounds feature an oxygen atom at this position (often as part of a fused ring), synthetic routes have been developed to replace this atom. nih.gov For example, analogues with nitrogen (amino) or sulfur (thio) at the 2-position have been successfully synthesized and evaluated, in some cases demonstrating potency comparable to their oxygen-containing counterparts. nih.govelsevierpure.com However, further derivatization, such as acylation of the 2-amino group or oxidation of the 2-thioether, has been shown to significantly reduce potency. nih.govelsevierpure.com

The synthesis of different regioisomers, such as 5-nitroimidazole analogues, is also an important aspect of modifying the core structure. wikipedia.org The starting point for many of these syntheses is often a commercially available nitroimidazole, which undergoes nitration or other functional group interconversions to achieve the desired substitution pattern. wikipedia.org For instance, imidazole can be nitrated using a mixture of nitric and sulfuric acid to produce 5-nitroimidazole, which can then serve as a precursor for further derivatization. wikipedia.org

Table 2: Evaluation of Imidazole Ring Modified Analogues

| Compound Class | Modification | Synthesis Approach | Biological Evaluation Finding | Reference |

|---|---|---|---|---|

| Bicyclic Nitroimidazoles | Fused imidazo-oxazine ring | Intramolecular cyclization of a side chain on the imidazole nitrogen | Fused ring is a key determinant for potent aerobic activity | nih.govresearchgate.net |

| 2-Substituted Analogues | Replacement of 2-position oxygen with Nitrogen (amino) | Multi-step synthesis involving substituted nitroimidazoles | Resulted in equipotent analogues | nih.govelsevierpure.com |

| 2-Substituted Analogues | Replacement of 2-position oxygen with Sulfur (thio) | Multi-step synthesis involving substituted nitroimidazoles | Resulted in equipotent analogues | nih.govelsevierpure.com |

| Acylated 2-Amino Analogues | Acylation of the 2-amino group | Reaction with acyl chlorides | Significantly reduced potency | nih.gov |

| Oxidized 2-Thio Analogues | Oxidation of the 2-thioether | Chemical oxidation | Significantly reduced potency | nih.gov |

Exploration of Side Chain Homologues and Heteroatom Replacements

The side chain connecting the nitroimidazole core to other parts of the molecule is a critical element for optimization. Research has focused on exploring homologues (analogues with systematically varied chain lengths) and replacing constituent atoms with different heteroatoms to fine-tune activity and physicochemical properties. nih.govelsevierpure.com

One successful strategy has been the extension of the linker region between the core and a terminal hydrophobic group. nih.gov In studies on bicyclic nitroimidazoles, significant improvements in potency were achieved by increasing the length of this linker. elsevierpure.com This suggests that the side chain plays a crucial role in positioning the molecule for optimal interaction with its biological target. The synthesis of such homologues typically involves reacting the nitroimidazole core with alkylating agents of varying chain lengths. researchgate.net

Heteroatom replacement within the side chain is another key area of exploration. This bioisosteric approach can alter properties like solubility, polarity, and metabolic stability. cambridgemedchemconsulting.com For example, in certain bicyclic nitroimidazole series, replacing a benzylic oxygen atom in the side chain with a nitrogen atom was found to slightly improve potency. nih.govelsevierpure.com This modification also facilitated further exploration of the structure-activity relationship due to the improved solubility of the resulting 6-amino series. nih.govelsevierpure.com The synthesis of these nitrogen-containing analogues can be achieved through methods such as reacting a suitable precursor with an amine. nih.gov

The synthesis of a "ring-opened" monocyclic analogue of the potent bicyclic compound PA-824 provides a clear example of side chain exploration. nih.gov This was achieved by alkylating 2-chloro-4-nitroimidazole with a protected bromoethanol, followed by substitution of the chlorine and deprotection. nih.gov The final step involved alkylation of the resulting hydroxyl group to attach the lipophilic tail, creating a flexible side chain instead of a rigid fused ring. nih.gov This demonstrates a synthetic strategy to probe the importance of the side chain's conformation and rigidity.

Table 3: Examples of Side Chain Modifications and Their Effects

| Modification Type | Specific Change | Synthetic Strategy | Observed Outcome | Reference |

|---|---|---|---|---|

| Homologation | Extension of the linker region | Use of longer chain alkylating agents | Significant improvement in potency | nih.govelsevierpure.com |

| Heteroatom Replacement | Replacement of benzylic oxygen with nitrogen | Nucleophilic substitution with an amine | Slightly improved potency and better solubility | nih.govelsevierpure.com |

| Heteroatom Replacement | Replacement of ether oxygen with carbon | Multi-step synthesis | Significantly reduced potency | nih.gov |

| Conformational Change | Synthesis of flexible, ring-opened analogue from a rigid bicyclic precursor | Alkylation of nitroimidazole followed by side chain elaboration | Provided insights into the structural requirements for activity | nih.govresearchgate.net |

Development of Hybrid Molecules Incorporating Other Bioactive Scaffolds

The development of hybrid molecules, where the nitroimidazole scaffold is covalently linked to another distinct bioactive pharmacophore, is a promising strategy in medicinal chemistry. nih.govzenodo.org This molecular hybridization approach aims to create single chemical entities that can modulate multiple biological targets, potentially leading to synergistic effects, improved activity against resistant strains, or a broadened spectrum of activity. nih.gov

A notable example is the synthesis of nitroimidazole derivatives containing a 1,3,4-oxadiazole scaffold. nih.gov These hybrids were designed to combine the known properties of nitroimidazoles with those of oxadiazoles. The synthesis involves coupling a nitroimidazole-containing carboxylic acid with a suitable hydrazine, followed by cyclization to form the 1,3,4-oxadiazole ring. nih.gov Evaluation of these hybrids has identified compounds with potent inhibitory activity against specific bacterial enzymes. nih.gov

Similarly, other heterocyclic scaffolds have been successfully incorporated. A series of 4-nitroimidazoles bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole (B1197879) moieties has been synthesized and evaluated. researchgate.netnih.gov The synthesis of these molecules generally involves the nucleophilic substitution of a leaving group (e.g., a bromine atom) on the nitroimidazole precursor with the desired heterocyclic scaffold. researchgate.net For instance, the tetrazole and 1,3,4-thiadiazole derivatives were shown to be the most potent compounds in the series against certain bacterial strains. nih.gov

The linkage of two nitroimidazole moieties to create "double-nitroimidazoles" has also been explored. mdpi.com These molecules are connected through various N-alkyl chains, designed to ensure that the two nitroaromatic units are electronically isolated. mdpi.com Other complex conjugates have been developed by linking nitroimidazoles to polyamines or naphthalimides, the latter of which can act as fluorescent markers for cellular hypoxia. mdpi.com These examples highlight the versatility of the nitroimidazole core as a building block for creating complex, multi-functional hybrid molecules. brieflands.com

Table 4: Examples of Hybrid Molecules Based on the Nitroimidazole Scaffold

| Hybrid Scaffold | Linkage Strategy | Rationale for Hybridization | Example of Biological Target/Activity | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole | Amide bond formation followed by cyclization | Combine activities of both pharmacophores | Bacterial FabH enzyme inhibition | nih.gov |

| 1,3,4-Thiadiazole | Nucleophilic substitution | Create novel hybrid antibacterial agents | Staphylococcus aureus, Mycobacterium tuberculosis | researchgate.netnih.gov |

| Tetrazole | Nucleophilic substitution | Explore novel chemical space for antiproliferative agents | Human cancer cell lines | researchgate.netnih.gov |

| Aryl Piperazine (B1678402) | Nucleophilic substitution | Develop novel antiproliferative agents | Human cancer cell lines | researchgate.netnih.gov |

| Naphthalimide | Covalent linkage | Develop fluorescent markers for hypoxia | Hypoxic cells | mdpi.com |

Future Perspectives and Therapeutic Potentials of Nitroimidazole Based Research

Advancements in Synthetic Chemical Methodologies for Scalable Production

The large-scale production of nitroimidazole derivatives is crucial for their widespread application in medicine. Researchers are continuously exploring novel synthetic routes that are not only efficient and high-yielding but also cost-effective and environmentally friendly. Traditional methods for the synthesis of related nitroimidazole compounds often involve multi-step processes with harsh reaction conditions.

Recent advancements focus on streamlining these synthetic pathways. For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields of various heterocyclic compounds, including imidazole (B134444) derivatives. Furthermore, the development of novel catalytic systems, such as metal-organic frameworks (MOFs) and nanocatalysts, offers opportunities for more selective and efficient synthesis. For a compound like 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone, a potential synthetic strategy could involve the N-alkylation of 4-nitroimidazole (B12731) with a suitable butanone precursor. The scalability of such a process would depend on the availability and cost of the starting materials and the efficiency of the chosen catalytic system.

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages | Potential Applicability to 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone |

| Conventional Heating | Well-established, predictable outcomes. | Long reaction times, high energy consumption, potential for side reactions. | Feasible, but may not be the most efficient or scalable method. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Requires specialized equipment, potential for localized overheating. | High potential for rapid and efficient synthesis. |

| Catalytic Synthesis (e.g., MOFs, Nanocatalysts) | High selectivity, milder reaction conditions, catalyst reusability. | Catalyst synthesis can be complex and costly. | Promising for developing a highly efficient and sustainable production process. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, easy scalability. | Higher initial setup cost, potential for clogging with solid byproducts. | Ideal for large-scale, continuous production with high purity. |

Discovery of Novel Biological Targets and Therapeutic Applications

The therapeutic utility of nitroimidazoles has historically been centered on their antimicrobial properties, particularly against anaerobic bacteria and protozoa. The mechanism of action typically involves the intracellular reduction of the nitro group to form reactive nitroso radicals, which then induce DNA damage and cell death in pathogenic microorganisms.

However, ongoing research is uncovering novel biological targets and expanding the therapeutic applications of this versatile scaffold. For example, certain nitroimidazole derivatives have been investigated for their potential as anticancer agents, particularly as hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced, leading to localized cytotoxic effects. Other research has explored their potential as antitubercular and antileishmanial agents. The butanone moiety in 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone could potentially influence its pharmacokinetic properties and interaction with biological targets, warranting investigation into its specific spectrum of activity.

Strategies for Overcoming Drug Resistance in Pathogenic Organisms

The emergence of drug resistance is a significant challenge in the treatment of infectious diseases. For nitroimidazoles, resistance can arise through various mechanisms, including decreased drug activation by nitroreductase enzymes, increased drug efflux, and enhanced DNA repair mechanisms in pathogenic organisms.

Several strategies are being explored to overcome this resistance. One approach involves the development of combination therapies, where a nitroimidazole is co-administered with another agent that can inhibit resistance mechanisms. For instance, a drug that blocks efflux pumps could restore the efficacy of the nitroimidazole. Another strategy focuses on the design of novel nitroimidazole derivatives that are less susceptible to existing resistance mechanisms. This could involve modifying the chemical structure to enhance its activation by alternative enzymatic pathways or to improve its accumulation within the target cell. The specific structure of 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone may offer a unique profile in overcoming certain resistance mechanisms, a hypothesis that can only be confirmed through dedicated microbiological studies.

Repurposing Existing Nitroimidazole Derivatives for New Indications

Drug repurposing, the process of identifying new uses for existing drugs, offers a time- and cost-effective approach to drug development. Several approved nitroimidazole drugs, such as metronidazole (B1676534) and benznidazole, are being investigated for new therapeutic indications beyond their original antimicrobial applications.

For example, the anti-inflammatory and immunomodulatory properties of some nitroimidazoles have led to their investigation in the context of diseases like Crohn's disease and certain cancers. The structural diversity within the nitroimidazole class suggests that even compounds that were not initially developed as drugs could possess valuable biological activities. A systematic screening of a library of nitroimidazole derivatives, which could include 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone, against a wide range of biological targets could uncover unexpected therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Nitroimidazole Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates.

In the context of nitroimidazole research, AI and ML can be employed in several ways. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the antimicrobial potency of new nitroimidazole derivatives based on their chemical structures. Machine learning algorithms can also be used to screen virtual libraries of compounds to identify those with a high probability of interacting with a specific biological target. Furthermore, AI can aid in the design of novel synthetic routes and the optimization of reaction conditions for the scalable production of compounds like 4-(4-Nitro-1H-imidazol-1-yl)-2-butanone.

Table 2: Applications of AI and Machine Learning in Nitroimidazole Research

| Application | Description | Potential Impact |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits. | Significantly reduces the time and cost of initial drug discovery stages. |

| QSAR Modeling | Predicting the biological activity of compounds based on their chemical structure. | Enables the rational design of more potent and selective nitroimidazole derivatives. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. | Helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles early in the development process. |

| De Novo Drug Design | Generating novel molecular structures with desired biological activities. | Can lead to the discovery of entirely new classes of nitroimidazole-based drugs. |

| Synthetic Route Prediction | Identifying optimal synthetic pathways for target molecules. | Facilitates the efficient and scalable production of promising drug candidates. |

常见问题

Basic Questions

Q. What are the key synthetic strategies for preparing nitroimidazole derivatives like 4-(4-Nitro-1H-imidazole-1-yl)-2-butanone?

- Methodological Answer : A one-pot synthesis using hydrogenation and cyclization is effective. Start with a 4-acylaminoisoxazole precursor (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) and subject it to Raney Ni-catalyzed hydrogenation in ethanol to avoid dehalogenation byproducts. Subsequent base-mediated cyclization (NaOH, 45°C) forms the imidazole ring. This approach avoids Pd/C, which causes undesired side reactions (e.g., hydrodechlorination) .

Q. How can researchers confirm the structural identity of nitroimidazole derivatives post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Analyze imidazole proton shifts (typically δ 7.5–8.5 ppm for nitro-substituted imidazoles) and ketone carbonyl signals (δ ~200–210 ppm for 13C).

- X-ray crystallography : Refine structures using SHELXL for high-resolution data. Validate geometry with tools like PLATON to check for unusual bond angles or torsions .

- IR spectroscopy : Confirm nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Q. What are common byproducts in nitroimidazole synthesis, and how are they mitigated?

- Methodological Answer : Hydrodechlorination and incomplete cyclization are frequent issues. For example, Pd/C catalysts may reduce aryl chlorides to benzene derivatives. Mitigation strategies include:

- Catalyst substitution : Use Raney Ni instead of Pd/C to preserve halogenated substituents .

- Reaction monitoring : Track intermediates via LC-MS to optimize hydrogenation time (e.g., 6–10 hours) and NaOH stoichiometry (2 equiv) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield during scale-up?

- Methodological Answer :

- Catalyst loading : Maintain 5% Raney Ni by weight to ensure efficient hydrogenation without over-reduction.

- Solvent selection : Ethanol outperforms water in cyclization efficiency (88% vs. <50% yield) .

- Temperature control : Cyclization at 45°C achieves >85% conversion; lower temperatures (25°C) reduce yields significantly .

- Scale-up example : A 100-mmol scale synthesis of a similar compound (4-formyl-2-(4-methoxyphenyl)-1H-imidazole) achieved 85% yield using the same protocol .

Q. What computational methods are suitable for analyzing the electronic properties of nitroimidazole derivatives?

- Methodological Answer :

- TD-DFT calculations : Use B3LYP/6-31+G(d,p) to predict HOMO-LUMO gaps and hyperpolarizabilities (β, γ). Compare with experimental z-scan results for nonlinear optical (NLO) properties .

- NBO analysis : Identify charge transfer interactions between the nitro group and imidazole ring, which influence reactivity and stability .

Q. How should crystallographers resolve discrepancies in hydrogen bonding patterns during structure refinement?

- Methodological Answer :

- Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Use Mercury or PLATON to visualize networks.

- Validation tools : Cross-check SHELXL refinement with CIF validation reports to flag unusual geometry (e.g., R-factor >5% indicates potential errors) .

Q. What strategies address contradictions between theoretical and experimental data in property analysis?

- Methodological Answer :

- Parameter adjustment : Re-optimize DFT functionals (e.g., CAM-B3LYP for excited states) to better match experimental UV-Vis or NLO data.

- Error analysis : Quantify experimental uncertainties (e.g., z-scan laser fluctuations) and compare with computational convergence thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。